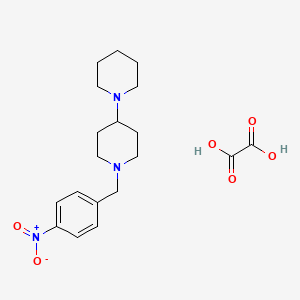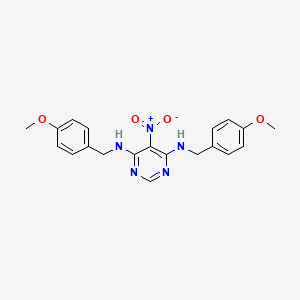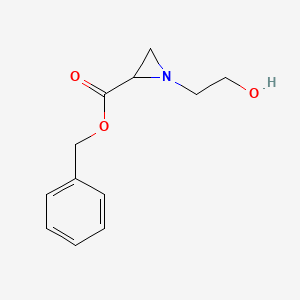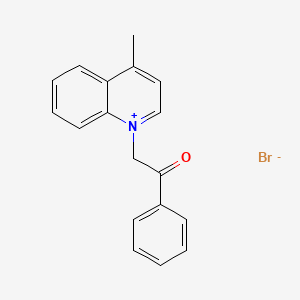
1'-(4-nitrobenzyl)-1,4'-bipiperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to selectively bind to certain receptors in the brain, which can lead to a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate involves its selective binding to certain receptors in the brain. For example, when 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate binds to the dopamine D2 receptor, it can modulate the release of dopamine in the brain. Similarly, when it binds to the sigma-1 receptor, it can modulate various cellular processes, including calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate are diverse and depend on the receptor it binds to. For example, when it binds to the dopamine D2 receptor, it can modulate the release of dopamine, which can affect a range of physiological processes, including movement, motivation, and reward. Similarly, when it binds to the sigma-1 receptor, it can modulate various cellular processes, including calcium signaling and protein synthesis, which can affect a range of physiological processes, including cell survival and neuroplasticity.
実験室実験の利点と制限
The advantages of using 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments include its selectivity for certain receptors, which can allow for more precise and targeted studies of these receptors. Additionally, its synthesis method has been extensively studied and optimized, ensuring high yields and purity of the final product. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many future directions for the study of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate. One direction is to further investigate its selective binding to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor, and to explore the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Another direction is to develop new synthesis methods for this compound that can improve its yields, purity, and safety. Additionally, future studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its effects or reduce its potential toxicity.
合成法
The synthesis method of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate involves the reaction of 4-nitrobenzyl chloride with 1,4'-bipiperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
科学的研究の応用
1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate has a range of scientific research applications, particularly in the field of neuroscience. This compound is known to selectively bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. By selectively targeting these receptors, 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate can be used to study the role of these receptors in various physiological and pathological processes.
特性
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c21-20(22)17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-1-3-11-19;3-1(4)2(5)6/h4-7,16H,1-3,8-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKKEGGNYGODSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414397 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)


![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)

![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)


![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)

![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)